molecular formula C21H15BrN4O2S B4673342 3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B4673342
M. Wt: 467.3 g/mol
InChI Key: UGCLZKUTVDQANQ-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes or proteins involved in various cellular processes, leading to the observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole exhibits significant biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole in lab experiments include its high purity, good yield, and diverse biological activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields, including drug discovery and development. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with diverse biological activities.
Conclusion:
In conclusion, 3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. Further studies on this compound may lead to the discovery of novel compounds with diverse biological activities and potential therapeutic applications.

Scientific Research Applications

3-[(3-bromobenzyl)thio]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities.

properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2S/c22-17-8-4-6-15(12-17)14-29-21-24-23-20(25(21)18-9-2-1-3-10-18)16-7-5-11-19(13-16)26(27)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCLZKUTVDQANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-bromobenzyl)sulfanyl]-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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